2-Iodo-3-cyclopropylmethoxypyridine
Overview
Description
2-Iodo-3-cyclopropylmethoxypyridine is a chemical compound with the molecular formula C9H10INO. It has a molecular weight of 275.09 . This compound is also known as 3-Cyclopropylmethoxy-2-iodopyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodine atom at the 2-position and a cyclopropylmethoxy group at the 3-position . The exact structure can be obtained from the MOL file associated with its CAS number, 205594-62-3 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 325.6±27.0 °C and a predicted density of 1.741±0.06 g/cm3 . Its pKa is predicted to be -0.17±0.10 .Scientific Research Applications
Preparation and Reactivity
- Recyclable Hypervalent Iodine Reagents:
- 2-Iodylpyridine and its derivatives, which are related to 2-Iodo-3-cyclopropylmethoxypyridine, have been synthesized and used as recyclable reagents for oxidation reactions. Their solubility in organic solvents and ability to be recovered from reaction mixtures make them valuable in synthetic chemistry (Yoshimura et al., 2011).
Synthesis of Heterocycles
Formation of Furan-Fused Heterocycles:
- Iodo-substituted pyridinones and related compounds are used as precursors for synthesizing furan-fused heterocycles, demonstrating their utility in the creation of complex molecular structures (Conreaux et al., 2008).
Antitumor Agents:
- Aminoacridine derivatives, including iodo-labelled analogues, have been studied for their potential as antitumor agents. Their cellular uptake and lysosomal localization are notable for their therapeutic implications (Peixoto et al., 2009).
Transthyretin Fibrillogenesis Inhibitors:
- Iodinated bipyridines, structurally similar to this compound, have shown promising activity as inhibitors of transthyretin amyloid fibril formation, suggesting potential in treating amyloid-related diseases (Dessì et al., 2020).
Photocatalysis and Organic Reactions
- Photocatalytic Reactions:
- Iodo-Bodipy immobilized on porous materials has been employed as an efficient recyclable photocatalyst for tandem oxidation-cycloaddition reactions, illustrating the role of iodo-substituted compounds in photocatalytic processes (Guo et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs (larynx) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Similar hazards may apply to 2-Iodo-3-cyclopropylmethoxypyridine.
Mechanism of Action
Target of Action
It’s worth noting that iodopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, iodopyridines typically undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
In general, iodopyridines are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical processes .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-iodopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPXOFDFBZJPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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